(4E)-1-(3,4-dichlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione
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Overview
Description
(4E)-1-(3,4-dichlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazolidine-3,5-dione core with dichlorophenyl and trimethoxyphenyl substituents, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3,4-dichlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves the condensation of 3,4-dichlorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable base, followed by cyclization with hydrazine derivatives. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(3,4-dichlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(4E)-1-(3,4-dichlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4E)-1-(3,4-dichlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, influencing processes like inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar dichlorophenyl groups.
Trimethoxybenzenes: Compounds with similar trimethoxyphenyl groups.
Pyrazolidinediones: Compounds with similar pyrazolidine-3,5-dione cores.
Uniqueness
(4E)-1-(3,4-dichlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione is unique due to its specific combination of dichlorophenyl and trimethoxyphenyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O5/c1-26-15-7-10(8-16(27-2)17(15)28-3)6-12-18(24)22-23(19(12)25)11-4-5-13(20)14(21)9-11/h4-9H,1-3H3,(H,22,24)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQYYMYBMOAXGZ-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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